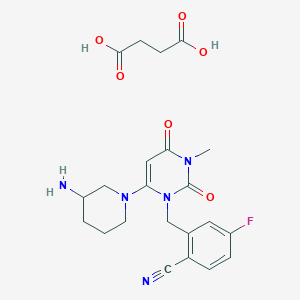![molecular formula C18H24ClN7OS B15285594 8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SHP2 plays a crucial role in cell signaling pathways, including the RAS-RAF-ERK signaling pathway, which is often hyperactivated in various cancers . Batoprotafib is currently under investigation for its potential in treating advanced solid tumors, such as non-small cell lung cancer, squamous head and neck cancer, esophageal squamous cell carcinoma, colorectal cancer, and gastrointestinal stromal cancer .
準備方法
The synthesis of batoprotafib involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods for batoprotafib are designed to scale up the synthesis process while maintaining the quality and consistency of the compound .
化学反応の分析
Batoprotafib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Batoprotafib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of SHP2 and its effects on cell signaling pathways . In biology, batoprotafib is employed in research to understand the role of SHP2 in various cellular processes and diseases . In medicine, batoprotafib is being investigated in clinical trials for its potential to treat advanced solid tumors by inhibiting SHP2 and disrupting cancer cell signaling . Additionally, batoprotafib has industrial applications in the development of new therapeutic agents and drug discovery .
作用機序
Batoprotafib exerts its effects by binding to and inhibiting SHP2, a protein tyrosine phosphatase involved in cell signaling pathways . By inhibiting SHP2, batoprotafib disrupts the RAS-RAF-ERK signaling pathway, which is often hyperactivated in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, making batoprotafib a promising therapeutic agent for the treatment of various cancers .
類似化合物との比較
Batoprotafib is unique in its ability to specifically target and inhibit SHP2, distinguishing it from other compounds that may target different proteins or pathways . Similar compounds include other SHP2 inhibitors, such as RMC-4630 and JAB-3068, which also aim to disrupt the RAS-RAF-ERK signaling pathway . batoprotafib’s specific binding affinity and inhibitory potency make it a valuable tool in cancer research and therapy .
特性
分子式 |
C18H24ClN7OS |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25) |
InChIキー |
UCJZOKGUEJUNIO-UHFFFAOYSA-N |
正規SMILES |
CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



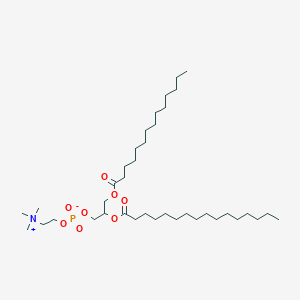
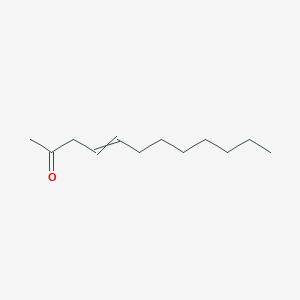
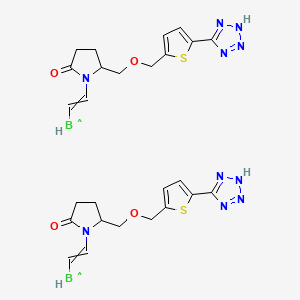
![(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
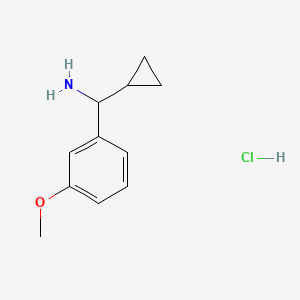
![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
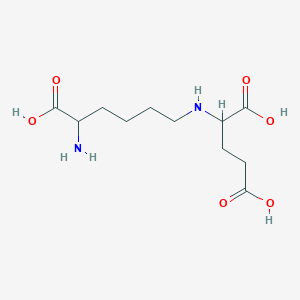
![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)
